5-[(azetidin-3-yloxy)methyl]-4-bromo-1,3-dimethyl-1H-pyrazole
Description
Properties
Molecular Formula |
C9H14BrN3O |
|---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
5-(azetidin-3-yloxymethyl)-4-bromo-1,3-dimethylpyrazole |
InChI |
InChI=1S/C9H14BrN3O/c1-6-9(10)8(13(2)12-6)5-14-7-3-11-4-7/h7,11H,3-5H2,1-2H3 |
InChI Key |
XMPPXQHEYUVADS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1Br)COC2CNC2)C |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Formation
Pyrazole derivatives are commonly synthesized via cyclocondensation reactions of hydrazine derivatives with 1,3-dicarbonyl compounds or acetylenic ketones. For example, hydrazine or substituted hydrazines react with diketones or alkynes to form the pyrazole ring.
Bromination at the 4-Position
Selective bromination of the pyrazole ring at the 4-position is achieved using brominating agents such as tribromophosphorus oxychloride (POBr3) or N-bromosuccinimide (NBS), depending on substrate sensitivity. One reported method involves bromination of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester to yield the corresponding 5-bromo derivative.
Detailed Stepwise Preparation Method (Based on Patent CN112079781A and Related Literature)
Research Findings and Optimization Notes
- The use of diethyl butynedioate as a starting material provides a safer and more cost-effective route compared to methods involving hazardous reagents like n-butyl lithium or cyanogen bromide.
- Bromination conditions must be carefully controlled to avoid polybromination or degradation of the pyrazole ring.
- The azide intermediate is a versatile handle allowing conversion to various nitrogen-containing substituents, including azetidinyl ethers.
- The nucleophilic substitution step to introduce the azetidin-3-yloxy group benefits from polar aprotic solvents such as DMF or DMSO and mild bases to promote ether formation without ring opening of azetidine.
- Purification often involves extraction, drying over anhydrous sodium sulfate, and column chromatography to achieve high purity.
Summary Table of Key Reaction Parameters
| Synthetic Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Key Considerations |
|---|---|---|---|---|---|
| Pyrazole ring formation | Diethyl butynedioate + methylhydrazine | Ethanol, reflux | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | High | Efficient cyclocondensation |
| Bromination | Pyrazole ester | POBr3 or NBS, controlled temp | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | Moderate to high | Selectivity crucial |
| Hydrolysis | Brominated ester | 10% NaOH, room temp | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | High | Mild conditions preferred |
| Azide introduction | Carboxylic acid or halomethyl derivative | Azido dimethyl phosphate, DMF, 100 °C | Azidomethyl pyrazole intermediate | Moderate | Azide safety precautions |
| Deprotection | Carbamate intermediate | Trifluoroacetic acid, DCM | 5-bromo-1-methyl-1H-pyrazol-3-amine | High | Acid sensitive step |
| Azetidinyl ether formation | 5-(halomethyl) pyrazole + azetidin-3-ol | Base, DMF/DMSO, mild temp | This compound | Moderate to high | Control to prevent azetidine ring opening |
Chemical Reactions Analysis
Types of Reactions
5-[(azetidin-3-yloxy)methyl]-4-bromo-1,3-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Formation of azide or other substituted derivatives.
Scientific Research Applications
5-[(azetidin-3-yloxy)methyl]-4-bromo-1,3-dimethyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-[(azetidin-3-yloxy)methyl]-4-bromo-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and bromine atom play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared with six analogues (Table 1), focusing on substituent variations and their implications:
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Observations:
Bromine vs. Chlorine :
- Bromine’s larger atomic radius (compared to chlorine) may enhance hydrophobic interactions in biological targets. For example, 5-chloro-1,3-dimethyl-1H-pyrazole (7g) shows 100% antifungal activity against Gibberella zeae, suggesting halogen type and position critically influence efficacy .
- In contrast, the target compound’s 4-bromo group could alter steric hindrance compared to 5-chloro analogues.
Azetidine vs.
Methylation Patterns :
- Symmetric methylation (1,3,5-trimethyl in ) reduces polarity, while 1,3-dimethyl in the target compound balances lipophilicity and steric bulk.
Biological Activity
5-[(azetidin-3-yloxy)methyl]-4-bromo-1,3-dimethyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO, with a molecular weight of 272.14 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 272.14 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor activity. Specifically, compounds similar to this compound have been evaluated for their effectiveness against various cancer cell lines. For instance, a series of pyrazole derivatives were found to inhibit BRAF(V600E), a common mutation in melanoma, demonstrating their potential as anticancer agents .
Anti-inflammatory and Antibacterial Effects
Pyrazole derivatives have also been noted for their anti-inflammatory properties. Research has shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical mediators in inflammatory responses . Furthermore, antibacterial activity has been observed, with certain derivatives disrupting bacterial cell membranes and leading to cell lysis .
The mechanism by which this compound exerts its biological effects may involve the modulation of specific signaling pathways. Pyrazole compounds often interact with kinases and other enzymes involved in cell proliferation and inflammation, making them valuable in drug design .
Case Studies
Case Study 1: Antitumor Activity
In vitro studies on breast cancer cell lines MCF-7 and MDA-MB-231 demonstrated that pyrazole derivatives exhibited cytotoxic effects. When combined with doxorubicin, these compounds enhanced the overall efficacy against resistant cancer cells .
Case Study 2: Anti-inflammatory Effects
A study investigating the anti-inflammatory properties of pyrazole derivatives showed significant inhibition of LPS-induced NO production in macrophages. The results suggested that these compounds could serve as potential therapeutic agents for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
